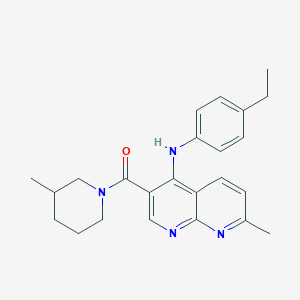
(4-((4-Ethylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(3-methylpiperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-((4-Ethylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(3-methylpiperidin-1-yl)methanone is a useful research compound. Its molecular formula is C24H28N4O and its molecular weight is 388.515. The purity is usually 95%.
BenchChem offers high-quality (4-((4-Ethylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(3-methylpiperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((4-Ethylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(3-methylpiperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis Techniques
The synthesis of compounds related to (4-((4-Ethylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(3-methylpiperidin-1-yl)methanone showcases innovative techniques in the field of organic chemistry. For instance, a method for synthesizing (2-aminophenyl)(naphthalen-2-yl)methanones via photoinduced intramolecular rearrangement offers a green alternative to traditional transition-metal-catalyzed reactions, highlighting the substance's relevance in environmentally friendly chemical synthesis (Jing et al., 2018).
Pharmacological Activities
Compounds structurally similar to the queried chemical have been identified as potent inducers of apoptosis, demonstrating significant pharmacological potential. For example, a series of (naphthalen-4-yl)(phenyl)methanones has been discovered to induce apoptosis in various cell lines, underscoring the compound's importance in cancer research (Jiang et al., 2008).
Material Science Applications
The compound's derivatives exhibit applications in materials science, such as the synthesis of naphthalene-ring containing diamines for the production of thermally stable polyamides. This research indicates the potential of these compounds in creating new materials with desirable thermal properties (Mehdipour‐Ataei et al., 2005).
Molecular Interaction Studies
Further, the compound and its derivatives are subjects of molecular interaction studies, such as DNA interaction and docking studies of novel Schiff base ligands derived from the compound, highlighting its utility in understanding molecular interactions and potential therapeutic applications (Kurt et al., 2020).
Chemical Sensors
Additionally, derivatives of the compound have been used to develop chemical sensors, illustrating the compound's versatility in analytical chemistry. For instance, naphthoquinone-based chemosensors for transition metal ions show the compound's application in detecting and quantifying metal ions, offering insights into environmental and biological monitoring (Gosavi-Mirkute et al., 2017).
Safety And Hazards
Orientations Futures
The development of new drugs that overcome AMR problems is necessary1. Heterocyclic compounds that contain nuclei give high chemotherapeutic values and act as a remedy for the development of novel drugs1. There are lots of heterocyclic compounds that are in clinical use to treat infectious diseases1.
Please note that this information is general and may not apply directly to the specific compound you mentioned. For a comprehensive analysis of a specific compound, more detailed information or studies would be needed.
Propriétés
IUPAC Name |
[4-(4-ethylanilino)-7-methyl-1,8-naphthyridin-3-yl]-(3-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O/c1-4-18-8-10-19(11-9-18)27-22-20-12-7-17(3)26-23(20)25-14-21(22)24(29)28-13-5-6-16(2)15-28/h7-12,14,16H,4-6,13,15H2,1-3H3,(H,25,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYUGJRKOYNWJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCCC(C4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-Ethylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(3-methylpiperidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B2401711.png)
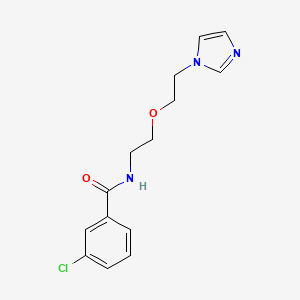
![N1-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2401713.png)
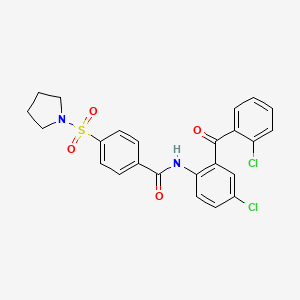
![(2R)-N-[(2-Amino-2-adamantyl)methyl]-2-[[6-(2,5-dihydroxypyrrol-1-yl)pyridin-3-yl]sulfonylamino]pentanamide;2,2,2-trifluoroacetic acid](/img/structure/B2401716.png)
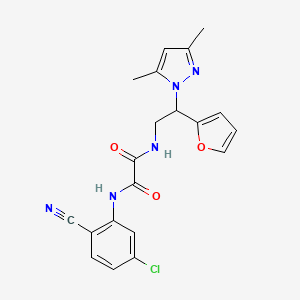
![2-(1,2-dimethyl-1H-indol-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide](/img/structure/B2401718.png)
![2-[3-(4-chlorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2401719.png)
![2-(benzo[d]oxazol-2-ylthio)-N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2401720.png)
![3-(1H-benzo[d]imidazol-2-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2401721.png)
![N-[3-(1H-1,3-benzodiazol-1-yl)propyl]-2-chloroquinoline-4-carboxamide](/img/structure/B2401722.png)
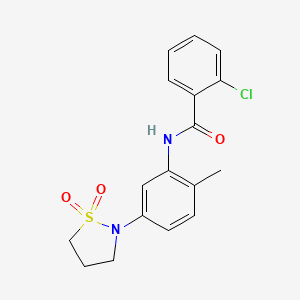
![5,6-Dihydro-4H-cyclopenta[b]thiophen-2-ylmethanamine;hydrochloride](/img/structure/B2401726.png)